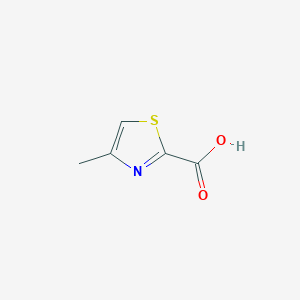
5-Methoxy-2-nitrosophenol
Overview
Description
5-Methoxy-2-nitrosophenol is a chemical compound that may participate in various organic reactions, drawing interest for its potential applications in material science, organic synthesis, and possibly as an intermediate in pharmaceuticals. Its structural components suggest it might undergo typical reactions characteristic of nitroso and methoxy functional groups.
Synthesis Analysis
The synthesis of compounds similar to 5-Methoxy-2-nitrosophenol often involves nucleophilic aromatic substitution (SNAr) mechanisms. For instance, studies on methoxy-nitrothiophene derivatives showcase SNAr reactions where methoxy groups are substituted by amines under specific conditions (Smaoui et al., 2019).
Molecular Structure Analysis
The molecular structure of related nitroso compounds has been extensively studied through X-ray diffraction and density functional theory (DFT) analyses. These studies provide insights into the electronic configuration, bond lengths, and angles that are critical for understanding the reactivity and physical properties of these compounds (Rahmani et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving methoxy and nitroso functional groups are varied. For example, nucleophilic substitutions and additions are common, and the presence of these groups can significantly influence the electron density and reactivity of the molecule. Studies on similar structures have shown that these compounds can participate in complex reaction mechanisms, including domino reactions that involve multiple steps such as nucleophilic substitution followed by intramolecular addition and elimination processes (Aljaar et al., 2015).
Physical Properties Analysis
The physical properties of compounds like 5-Methoxy-2-nitrosophenol are influenced by their molecular structure. Parameters such as melting points, solubility, and crystal structure are determined by the functional groups present and their arrangement. For example, nitroso compounds often exhibit distinct UV-Visible absorption spectra, which can be analyzed to gain insights into their electronic structure and conjugation (Jin et al., 1995).
Chemical Properties Analysis
The chemical properties of 5-Methoxy-2-nitrosophenol, such as reactivity towards various nucleophiles or electrophiles, can be inferred from studies on similar compounds. The nitroso and methoxy groups play a crucial role in dictating these properties, affecting how the molecule interacts in various chemical environments. Reactions such as the Friedel-Crafts alkylation demonstrate the versatility and reactivity of the methoxy group in facilitating bond formation (Liu et al., 2007).
Scientific Research Applications
Chemical Analysis : 5-Methoxy-2-nitrosophenol forms complexes with metals like cobalt, which can be used for chemical analysis. For instance, a method involving 5-Methoxy-2-nitrosophenol was developed for determining microgram quantities of cobalt in beer with high accuracy (Harold & Szobolotzky, 1963).
Synthesis of Biologically Active Compounds : 5-Methoxy-2-nitrosophenol is used in the synthesis of compounds with potential biological activities. For instance, it has been involved in synthesizing potassium salts with potential antiarrhythmic actions (Kukushkin et al., 2015).
Reaction with Copper Complexes : The compound reacts with copper(II) complexes to produce various organic products. This reaction is significant in understanding nitrene intermediacy (Buckley et al., 1983).
Formation of Chelates : It forms chelates with metals like nickel and cobalt, which have distinct electronic spectra and properties (Khadem & Orabi, 1969).
Complexes in Organometallic Chemistry : 5-Methoxy-2-nitrosophenol is used to prepare complexes in organometallic chemistry. These complexes have been studied for their magnetic susceptibilities, electronic, infrared, and mass spectra (Charalambous et al., 1976).
Reaction Mechanism Studies : It's involved in studying reaction mechanisms, like nucleophilic substitution reactions, which are fundamental in organic chemistry (Smaoui et al., 2019).
Environmental Applications : Its derivatives have been explored for the biological treatment of wastewater from nitrosophenol production, indicating its role in environmental chemistry (Aitken & McCoy, 1993).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
5-Methoxy-2-nitrosophenol is a secondary metabolite breakdown product which accumulates in damaged maize tissues . It has been found that its accumulation upon tissue disruption is contingent upon a functional benzoxazinoid biosynthesis pathway . Labeling experiments demonstrated that 5-Methoxy-2-nitrosophenol is derived from DIMBOA .
Result of Action
It has been suggested that the compound may have a role in plant defense against herbivores . Physiological doses of exogenous 5-Methoxy-2-nitrosophenol increased the wound-induced expression of defense genes and emission of terpenoids . Additionally, 5-Methoxy-2-nitrosophenol exhibited antibiotic and antixenotic activities towards both generalist and specialist herbivores in nano- to micromolar quantities .
Action Environment
It is known that the compound accumulates in damaged maize tissues, suggesting that tissue disruption may be a key environmental factor influencing its action .
properties
IUPAC Name |
5-methoxy-2-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-6(8-10)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFLAJNUZQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065674 | |
| Record name | Phenol, 5-methoxy-2-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-nitrosophenol | |
CAS RN |
13895-38-0 | |
| Record name | 5-Methoxy-2-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13895-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-nitrosophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-nitrosophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methoxy-2-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methoxy-2-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrosoresorcinol 1-Monomethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-2-NITROSOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF4SH3Z89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical behavior of 5-Methoxy-2-nitrosophenol?
A1: 5-Methoxy-2-nitrosophenol readily forms metal chelates with various transition metals like Copper [], Cobalt [], Nickel [, ], and Iron []. This chelation behavior is attributed to the presence of the nitrosophenol group, which acts as a bidentate ligand, coordinating to the metal ion through both the oxygen of the nitroso group and the oxygen of the phenolic group.
Q2: How do solvents affect the properties of Nickel complexes with 5-Methoxy-2-nitrosophenol?
A2: Studies show that the electronic spectra of Nickel(II) chelates with 5-Methoxy-2-nitrosophenol exhibit solvent dependence []. This suggests that the solvent molecules likely interact with the chelate structure, influencing the energy levels within the complex and therefore altering its absorption properties.
Q3: Does temperature influence the behavior of metal complexes with 5-Methoxy-2-nitrosophenol?
A3: Research indicates that while the electronic spectra of Nickel(II) chelates with 5-Methoxy-2-nitrosophenol are temperature-dependent, those of Cobalt(III) chelates remain unaffected []. This difference might be attributed to variations in the coordination geometries, electronic configurations, and ligand field strengths of the respective metal complexes.
Q4: Can triphenylphosphine react with metal complexes of 5-Methoxy-2-nitrosophenol?
A4: Yes, triphenylphosphine can deoxygenate the 5-Methoxy-2-nitrosophenol ligand within its metal complexes [, ]. For instance, reacting triphenylphosphine with the Copper(II) complex leads to the formation of 2-amino-7-methoxy-3H-phenoxazin-3-one as a major organic product, along with the reduction of Copper(II) to a Copper(I) complex []. A similar reaction with the Zinc(II) complex yields bis(2-triphenylphosphiniminophenolato)zinc(II) []. This reaction highlights the potential of using triphenylphosphine as a deoxygenating agent in synthetic transformations involving such metal complexes.
Q5: Is there a way to determine the concentration of 5-Methoxy-2-nitrosophenol in a solution?
A6: Yes, the dissociation constant of 5-Methoxy-2-nitrosophenol in aqueous solutions and its partition coefficient between chloroform and water have been determined spectrophotometrically []. This information can be utilized to develop analytical methods for quantifying 5-Methoxy-2-nitrosophenol in various solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














